Application: TDAB is used in the deposition of Boron-Carbon-Nitrogen (B-C-N) hybrid films on Nickel (Ni) substrates .
Application: TDAB is used as a reducing agent in various reduction reactions .
Method: The compound is typically added to the reaction mixture, where it donates electrons to reduce other compounds .
Application: TDAB is used in the synthesis of lithium borom imidazolate framework polymeric complexes .
Application: TDAB is used in one-pot oxidative amination reactions .
Method: The compound is typically added to the reaction mixture, where it facilitates the oxidation of amines .
Application: TDAB is used in the synthesis of various boron salts .
Method: The compound is typically reacted with suitable acids to form the corresponding boron salts .
Application: TDAB is used in the synthesis of tripodal borate ligands .
Method: The compound is typically reacted with suitable tripodal ligands to form the corresponding borate complexes .
Tris(dimethylamino)borane is a chemical compound with the formula . It consists of a boron atom bonded to three dimethylamino groups, resulting in a tetrahedral geometry. This compound is notable for its Lewis acidity and ability to participate in various
Tris(dimethylamino)borane can be synthesized through several methods:
Tris(dimethylamino)borane finds applications in various fields:
Studies on the interactions of tris(dimethylamino)borane primarily focus on its reactivity with different amines and heterocycles. The nature of these interactions often depends on the basicity and steric properties of the reacting species. For example, variations in pKa values among heterocycles influence the products formed during reactions with tris(dimethylamino)borane .
Tris(dimethylamino)borane shares similarities with several other boron-containing compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure | Unique Features |
---|---|---|
Tris(dimethylamino)borane | B(N(CH₃)₂)₃ | Strong Lewis acid; versatile in synthesis |
Tris(ethylamino)borane | B(N(C₂H₅)₂)₃ | Less sterically hindered; different reactivity |
Boron trifluoride | BF₃ | Stronger Lewis acid; gaseous at room temp |
Tri-n-butylamine borane | B(N(C₄H₉)₃) | Higher molecular weight; less polar |
Tris(dimethylamino)borane stands out due to its combination of steric bulk and Lewis acidity, which allows it to engage effectively in diverse
Tris(dimethylamino)borane possesses the molecular formula C₆H₁₈BN₃, representing a tricoordinate boron compound with three dimethylamino substituents [1] [2]. The compound exhibits a molecular weight of 143.038 grams per mole and exists as a colorless liquid at room temperature with a density of 0.835 grams per cubic centimeter [1] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is N-[bis(dimethylamino)boranyl]-N-methylmethanamine [2].
The three-dimensional configuration of tris(dimethylamino)borane adopts a trigonal planar geometry around the central boron atom [4] [5]. This molecular arrangement arises from the sp² hybridization state of the boron center, which forms three equivalent bonds with the nitrogen atoms of the dimethylamino groups [4]. The trigonal planar structure is characterized by bond angles of approximately 120 degrees between the nitrogen-boron-nitrogen arrangements, consistent with the minimization of electron pair repulsion according to valence shell electron pair repulsion theory [4] [5].
The molecular symmetry approximates the D₃ₕ point group, reflecting the threefold rotational symmetry about the axis perpendicular to the plane containing the boron and three nitrogen atoms [6]. Each dimethylamino substituent contributes two methyl groups bonded to the nitrogen atom, resulting in a total of eighteen equivalent hydrogen atoms in the molecule [1] [7]. The planar arrangement of the boron-nitrogen framework allows for optimal overlap of the nitrogen lone pairs with the vacant p-orbital on the boron center [8] [9].
Property | Value |
---|---|
Molecular Formula | C₆H₁₈BN₃ [1] |
Molecular Weight | 143.038 g/mol [2] |
Density | 0.835 g/cm³ [3] |
Melting Point | -16°C [1] |
Boiling Point | 147.3-148°C [1] [3] |
Geometry | Trigonal planar [4] |
Point Group | D₃ₕ (approximate) [6] |
Bond Angles | ~120° (N-B-N) [4] |
The boron-nitrogen bonds in tris(dimethylamino)borane exhibit characteristics intermediate between single and double bond character due to partial π-bonding interactions [9] [10]. Experimental evidence from related aminoborane compounds suggests boron-nitrogen bond lengths in the range of 1.42 to 1.45 Angstroms for tris(dimethylamino)borane, which is shorter than typical single boron-nitrogen bonds but longer than formal double bonds [10] [11].
The electronic structure of the boron-nitrogen bonds involves dative bonding, where the nitrogen atoms donate electron density to the electron-deficient boron center [12]. Each nitrogen atom possesses a lone pair of electrons that can interact with the vacant p-orbital on the sp²-hybridized boron atom, resulting in partial double bond character [9] [12]. This interaction leads to a delocalization of electron density across the boron-nitrogen framework and contributes to the planar geometry of the molecule [8] [10].
Electron localization function analysis of similar aminoborane systems indicates that boron-nitrogen bonds form through a dative mechanism, with the bonding basin composed primarily of nitrogen electron density ranging from 91 to 96 percent [12]. Natural bond orbital calculations for comparable compounds demonstrate that the boron-nitrogen bonds consist largely of hybrid orbitals from the nitrogen atoms [12]. The covalent character of these bonds exhibits features typical of shared interactions with closed-shell characteristics [12].
The electronic structure is further characterized by the resonance between different Lewis structures, where electron density can be delocalized across the entire boron-nitrogen framework [11] [13]. This delocalization results in bond orders intermediate between single and double bonds, typically calculated to be between 1.3 and 1.4 for similar triaminoborane systems [10] [11].
Bond Characteristic | Value/Description |
---|---|
B-N Bond Length | 1.42-1.45 Å (estimated) [10] |
Bond Order | 1.3-1.4 (partial double bond character) [10] [11] |
Electronic Character | Dative bonding (N→B) [12] |
Electron Density | 91-96% from nitrogen [12] |
Bonding Type | Shared interactions with closed-shell character [12] |
The crystal structure of tris(dimethylamino)borane has been determined through single-crystal X-ray diffraction methods at -116°C, necessitating low-temperature conditions due to the compound being liquid at room temperature [6]. The crystallization was accomplished using a miniature zone melting process directly on the diffractometer, enabling the growth of suitable single crystals for structural analysis [6].
The X-ray crystallographic study reveals that the molecule maintains its trigonal planar geometry in the solid state, with the boron atom positioned at the center of the planar arrangement [6]. The crystallographic data confirms the sp² hybridization of the boron center and validates the theoretical predictions regarding the molecular geometry [6]. The three dimethylamino groups are arranged symmetrically around the boron atom, with minimal deviation from ideal trigonal planar geometry [6].
The packing arrangement in the crystal structure demonstrates intermolecular interactions that stabilize the solid-state structure at low temperatures [6]. The molecular symmetry observed in the crystal structure closely matches the theoretical D₃ₕ point group, confirming the high degree of symmetry in this compound [6].
Crystallographic Parameter | Value |
---|---|
Analysis Temperature | -116°C [6] |
Crystal Growth Method | Miniature zone melting [6] |
Molecular Geometry | Trigonal planar [6] |
Symmetry | D₃ₕ (approximate) [6] |
Comparative B-N Bond Lengths | 1.421-1.438 Å (related compounds) [10] [11] |
Computational investigations employing density functional theory methods have provided detailed insights into the electronic structure and bonding characteristics of tris(dimethylamino)borane [14] [15] [16]. These theoretical studies utilize various computational approaches, including the B3LYP functional with appropriate basis sets, to examine the molecular geometry, electronic properties, and spectroscopic characteristics [14] [15] [16].
Density functional theory calculations confirm the trigonal planar geometry as the most stable configuration for tris(dimethylamino)borane [17] [14]. The computational studies validate the sp² hybridization of the boron center and predict bond angles very close to the ideal 120 degrees observed in trigonal planar molecules [18] [4]. These calculations also provide information about the partial double bond character of the boron-nitrogen bonds through analysis of bond orders and electron density distributions [14] [15].
Molecular orbital calculations reveal the nature of the boron-nitrogen bonding interactions, demonstrating significant orbital overlap between the nitrogen lone pairs and the vacant boron p-orbital [19] [20]. The highest occupied molecular orbitals primarily consist of nitrogen-based orbitals, while the lowest unoccupied molecular orbitals involve boron-centered orbitals, consistent with the Lewis acidic nature of the boron center [19] [20].
Natural bond orbital analysis provides quantitative descriptions of the bonding, indicating significant charge transfer from the nitrogen atoms to the boron center [15] [12]. The calculations show that the boron-nitrogen bonds exhibit characteristics intermediate between ionic and covalent bonding, with substantial polarization toward the nitrogen atoms [15] [12]. These computational results support the experimental observations regarding the dative nature of the boron-nitrogen bonds [12].
Vibrational frequency calculations predict characteristic infrared absorption bands for the boron-nitrogen stretching modes, typically in the range of 800 to 1200 wavenumbers [21] [22]. The calculations also provide assignments for the carbon-hydrogen stretching frequencies of the dimethylamino groups, expected in the region of 2850 to 2950 wavenumbers [21] [23].
Computational Method | Results/Predictions |
---|---|
DFT Geometry Optimization | Trigonal planar structure confirmed [14] |
Bond Angle Calculations | ~120° (N-B-N) [18] [4] |
Molecular Orbital Analysis | N lone pair → B p-orbital interactions [19] [20] |
Natural Bond Orbital | Significant N→B charge transfer [15] [12] |
Vibrational Frequencies | B-N stretch: 800-1200 cm⁻¹ [21] [22] |
Vibrational Frequencies | C-H stretch: 2850-2950 cm⁻¹ [21] [23] |
Flammable;Irritant